TY-51469

Übersicht

Beschreibung

TY-51469 ist ein potenter und selektiver Inhibitor von Chymase, einem Enzym, das an verschiedenen Entzündungsprozessen beteiligt ist. Es hat eine signifikante Wirksamkeit bei der Hemmung der Chymase-Aktivität sowohl in simianen als auch in humanen Modellen gezeigt, mit IC50-Werten von 0,4 nM bzw. 7,0 nM . Diese Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen bei Erkrankungen wie Lungenfibrose und entzündlicher Darmerkrankung untersucht .

Vorbereitungsmethoden

Die Synthese von TY-51469 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter bestimmten Bedingungen. Die detaillierte Syntheseroute und die industriellen Produktionsmethoden sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung in hoher Reinheit (≥98%) erhältlich ist und bis zu drei Jahre als Feststoff bei -20 °C gelagert werden kann .

Analyse Chemischer Reaktionen

TY-51469 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren, was möglicherweise seine biologische Aktivität verändert.

Substitution: Substitutionsreaktionen, die this compound betreffen, können zur Bildung neuer Derivate mit unterschiedlichen Eigenschaften führen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

TY-51469 wurde umfassend auf seine Anwendungen in der wissenschaftlichen Forschung untersucht, darunter:

Chemie: Als Werkzeugverbindung zur Untersuchung der Chymase-Hemmung und ihrer Auswirkungen auf verschiedene biochemische Stoffwechselwege verwendet.

Biologie: Untersucht auf seine Rolle bei der Modulation von Entzündungsreaktionen und der Reduzierung der Anhäufung von Neutrophilen in der Lunge

Medizin: Auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Lungenfibrose, entzündlicher Darmerkrankung und nicht-alkoholischer Fettleber untersucht

Industrie: Zur Entwicklung neuer entzündungshemmender Medikamente und als Referenzverbindung in der pharmazeutischen Forschung eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung von Chymase, einem Enzym, das eine entscheidende Rolle bei der Aktivierung verschiedener Entzündungsmediatoren spielt. Durch Blockierung der Chymase-Aktivität reduziert this compound die Anhäufung von Neutrophilen und anderen Entzündungszellen im betroffenen Gewebe. Diese Hemmung führt zu einer Verringerung der Entzündung und Fibrose bei Erkrankungen wie Lungenfibrose und entzündlicher Darmerkrankung .

Wirkmechanismus

TY-51469 exerts its effects by selectively inhibiting chymase, an enzyme that plays a crucial role in the activation of various inflammatory mediators. By blocking chymase activity, this compound reduces the accumulation of neutrophils and other inflammatory cells in affected tissues. This inhibition leads to decreased inflammation and fibrosis in conditions such as pulmonary fibrosis and inflammatory bowel disease .

Vergleich Mit ähnlichen Verbindungen

TY-51469 ist einzigartig in seiner hohen Selektivität und Potenz als Chymase-Inhibitor. Ähnliche Verbindungen umfassen:

LM22B-10: Ein weiterer Chymase-Inhibitor mit unterschiedlichen strukturellen Eigenschaften.

Insulin Detemir: Obwohl kein direkter Chymase-Inhibitor, wurde es auf seine entzündungshemmenden Wirkungen untersucht.

Salbutamol: Ein Bronchodilatator mit einigen entzündungshemmenden Eigenschaften, der zum Vergleich in Atemwegsstudien verwendet wird

This compound zeichnet sich durch seine spezifische Zielsetzung von Chymase und seine nachgewiesene Wirksamkeit bei der Reduzierung von Entzündungen und Fibrose in präklinischen Modellen aus .

Biologische Aktivität

TY-51469 is a selective chymase inhibitor that has garnered attention for its potential therapeutic applications in various inflammatory diseases. This article delves into the biological activity of this compound, highlighting its mechanism of action, research findings, and relevant case studies.

Chymase is an enzyme that plays a crucial role in the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor involved in various inflammatory pathways. This compound exhibits a high level of specificity for chymase, with an inhibitory concentration (IC50) of approximately 0.7 nM , making it one of the most effective compounds in its class. Unlike many other enzyme inhibitors, this compound does not significantly inhibit angiotensin-converting enzyme (ACE), which minimizes potential side effects associated with broader enzyme inhibition.

The compound binds to the active site of chymase, preventing substrate access and subsequent enzymatic activity. This inhibition leads to reduced levels of pro-inflammatory mediators, which can be beneficial in conditions such as hypertension and pulmonary fibrosis.

Inflammatory Bowel Disease (IBD)

A pivotal study investigated the effects of this compound on inflammatory bowel disease using a rat model induced by dextran sulfate sodium (DSS). The study involved 75 Sprague-Dawley rats divided into three groups: control, model, and this compound treatment. The treatment group received daily intraperitoneal injections of 10 mg/kg of this compound for 28 days.

Results:

- The experiment group exhibited significantly reduced intestinal inflammation compared to the model group at multiple time points (days 7, 14, 21, and 28) (P < 0.05).

- Flow cytometry revealed a higher proportion of CD4(+)CD25(+) Tregs in the treatment group compared to the model group.

- Cytokine analysis showed increased expression levels of IL-10 , TGF-β1 , and decreased levels of IL-17A in the treatment group compared to the model group .

Deep Vein Thrombosis (DVT)

Another study assessed the efficacy of this compound in preventing deep vein thrombosis (DVT) in a mouse model. Mice were subjected to inferior vena cava ligation to induce DVT and treated with a single dose of 10 mg/kg this compound.

Results:

- Treatment with this compound resulted in over 95% reduction in thrombus weight and length compared to control mice.

- The compound significantly reduced thrombus formation in a dose-dependent manner, indicating its potential utility in managing thrombotic conditions .

Data Summary

Eigenschaften

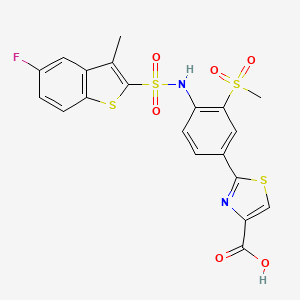

IUPAC Name |

2-[4-[(5-fluoro-3-methyl-1-benzothiophen-2-yl)sulfonylamino]-3-methylsulfonylphenyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O6S4/c1-10-13-8-12(21)4-6-16(13)31-20(10)33(28,29)23-14-5-3-11(7-17(14)32(2,26)27)18-22-15(9-30-18)19(24)25/h3-9,23H,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRCULCCRGSSLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)F)S(=O)(=O)NC3=C(C=C(C=C3)C4=NC(=CS4)C(=O)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.